molecular formula C12H15BrO2 B5636498 4-bromo-2,6-dimethylphenyl butyrate

4-bromo-2,6-dimethylphenyl butyrate

Cat. No.: B5636498
M. Wt: 271.15 g/mol
InChI Key: BGUHSZDCDSQXIB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl butyrate is an ester derivative featuring a brominated aromatic ring substituted with methyl groups at the 2 and 6 positions, coupled to a butyrate (C₄H₇O₂) functional group.

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-4-5-11(14)15-12-8(2)6-10(13)7-9(12)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHSZDCDSQXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,6-dimethylphenyl butyrate typically involves the esterification of 4-bromo-2,6-dimethylphenol with butyric acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylphenyl butyrate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxy-2,6-dimethylphenyl butyrate.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 4-Hydroxy-2,6-dimethylphenyl butyrate.

    Oxidation: 4-Bromo-2,6-dimethylbenzoic acid.

    Reduction: 4-Bromo-2,6-dimethylphenyl butanol.

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, particularly in the modulation of metabolic pathways and as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenyl butyrate involves its interaction with specific molecular targets. The bromine and ester groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The core structural similarity among these compounds lies in the 4-bromo-2,6-dimethylphenyl aromatic system. Differences arise in the substituents attached to this core:

Compound Functional Group Chemical Formula Key Applications/Properties
4-Bromo-2,6-dimethylphenyl butyrate (hypothetical) Butyrate ester (O-CO-O-C₄H₉) C₁₁H₁₃BrO₂ Potential use in polymer precursors or agrochemicals (inferred)
4-Bromo-2,6-dimethylphenyl isothiocyanate Isothiocyanate (N=C=S) C₉H₈BrNS Organic synthesis (e.g., thiourea derivatives)
5,15-Bis(4-bromo-2,6-dimethylphenyl)porphyrin Porphyrin macrocycle C₄₄H₃₄Br₂N₄ Quantum nanomagnets, on-surface synthesis

Key Research Findings and Data Gaps

  • Thermal Stability : The porphyrin derivative exhibits stability up to 290°C during on-surface synthesis , while the isothiocyanate’s stability is untested in the provided evidence.
  • Electronic Properties: Bromine’s electron-withdrawing effect in the porphyrin enhances spin-spin interactions in nanomagnets . Similar effects may influence the butyrate ester’s reactivity.
  • Safety Data : The isothiocyanate is commercially available but lacks detailed hazard profiles in the evidence. Esters generally have low acute toxicity but require handling precautions.

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